molecular formula C10H19Br B13197870 1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane

1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane

Cat. No.: B13197870
M. Wt: 219.16 g/mol
InChI Key: OLGKTORVWSJYOY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Br/c1-8(2)6-9(3)10(7-11)4-5-10/h8-9H,4-7H2,1-3H3

InChI Key

OLGKTORVWSJYOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane, also known by its CAS number 7051-34-5, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromomethyl group attached to a cyclopropane ring, which is further substituted with a 4-methylpentan-2-yl group. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H15Br\text{C}_8\text{H}_{15}\text{Br}

This structure consists of:

  • A cyclopropane ring , which contributes to its unique reactivity and biological properties.
  • A bromomethyl group that can participate in nucleophilic substitution reactions.
  • A 4-methylpentan-2-yl substituent , which may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmacological agent. Research indicates that cyclopropane derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Anticancer Activity

Cyclopropane compounds are known for their anticancer properties. For instance, studies have shown that cyclopropyl derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)
Cyclopropyl derivative ALung cancer5.0
Cyclopropyl derivative BBreast cancer3.2

The above table illustrates the potency of various cyclopropyl derivatives against different cancer types, suggesting that this compound may possess similar properties.

The mechanism by which cyclopropane derivatives exert their biological effects often involves:

  • Interaction with cellular receptors : These compounds may act as agonists or antagonists at various receptor sites.
  • Enzyme inhibition : Cyclopropanes can inhibit enzymes involved in critical pathways, such as those regulating cell proliferation and survival.

Case Studies

A notable case study involved the synthesis of related cyclopropane compounds which were tested for their effects on human cancer cell lines. For example, a series of brominated cyclopropanes were synthesized and evaluated for their cytotoxic effects:

  • Synthesis : Brominated cyclopropanes were synthesized using a modified Simmons-Smith reaction.
  • Evaluation : The synthesized compounds were tested against several cancer cell lines, including breast and colon cancer cells.
  • Findings : Some derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of cyclopropane derivatives has revealed that:

  • The presence of halogen substituents (like bromine) enhances biological activity.
  • The size and branching of alkyl groups attached to the cyclopropane ring significantly affect potency and selectivity.

Preparation Methods

Bromination of Cyclopropylmethanol Derivatives Using Triarylphosphite and Bromine

A patented method describes an efficient industrial-scale synthesis of (bromomethyl)cyclopropane starting from cyclopropylmethanol, using triphenylphosphite as a reagent in polar aprotic solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide. The process involves:

  • Solubilizing triphenylphosphite in a polar aprotic solvent.
  • Adding bromine at temperatures below 15°C.
  • Cooling further below 0°C after bromine reacts with triphenylphosphite.
  • Adding cyclopropylmethanol at temperatures below 0°C.
  • Isolating the bromomethylcyclopropane product.

This method benefits from the increased polarity and solubility of triphenylphosphite compared to triphenylphosphine, allowing higher reaction concentrations and better control of exothermicity. The low-temperature conditions help minimize side reactions such as ring opening of the strained cyclopropane ring. The purity of the product is high, which is critical for downstream applications in active substance synthesis.

Bromination via Triphenylphosphine and Bromine in N-Methylacetamide or Dimethylformamide

Another documented approach involves the bromination of hydroxymethylcyclopropane using bromine and triphenylphosphine in solvents like N-methylacetamide or dimethylformamide. For example:

  • Dimethylformamide (1250 mL) is charged into a reaction vessel.
  • Triphenylphosphine (280.8 g) and hydroxymethylcyclopropane (70 g) are added and stirred at room temperature under nitrogen.
  • The mixture is cooled to -10°C.
  • Bromine (158.3 g, slight excess) is added slowly over 4 hours.
  • The reaction mixture is worked up by distillation.

The yield of bromomethylcyclopropane obtained is approximately 77.5% with a purity exceeding 97%. Side products such as open-chain halogenoalkanes are minimal (0.6%).

Preparation of Bromomethylcyclopropyl Acetates as Intermediates

In related syntheses, 1,1-cyclopropyldimethanol is converted into bromomethylcyclopropyl methyl acetate derivatives via:

  • Acetylation of 1,1-cyclopropyldimethanol with acetic anhydride in the presence of pyridine and methylene chloride solvent.
  • Bromination of the resulting diacetate with hydrobromic acid and glacial acetic acid.

These intermediates can be further transformed into mercaptomethyl or other functionalized cyclopropyl derivatives.

Summary of Reaction Conditions and Yields

Method Description Key Reagents Solvent(s) Temperature Range Yield (%) Purity (%) Notes
Triarylphosphite (triphenylphosphite) + bromine + cyclopropylmethanol Triphenylphosphite, bromine, cyclopropylmethanol DMF, sulfolane, DMSO <15°C bromination; <0°C addition Not explicitly stated High purity Industrial scale, low temp controls side reactions
Triphenylphosphine + bromine + hydroxymethylcyclopropane Triphenylphosphine, bromine, hydroxymethylcyclopropane Dimethylformamide Room temp stirring, then -10°C bromination 77.5 >97 Slow bromine addition over 4 hours, minimal by-products
Acetylation + bromination of 1,1-cyclopropyldimethanol Acetic anhydride, pyridine, HBr, glacial acetic acid Methylene chloride, acetic acid Room temp to reflux (not specified) Not specified Not specified Intermediate preparation for further functionalization

Analysis and Considerations

  • Reagent Choice: The use of triphenylphosphite instead of triphenylphosphine enhances solubility and reaction control, allowing higher concentration and better yields with fewer side products.
  • Temperature Control: Maintaining low temperatures during bromination is critical to avoid ring-opening side reactions due to the strain in cyclopropane rings.
  • Solvent Effects: Highly polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and sulfolane are preferred to dissolve reagents and stabilize intermediates.
  • Purity: High purity (>97%) of bromomethylcyclopropane is achievable, which is essential for its use as an intermediate in pharmaceutical and agrochemical syntheses.
  • Scale: The methods described are suitable for industrial scale production, emphasizing reproducibility and safety.

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